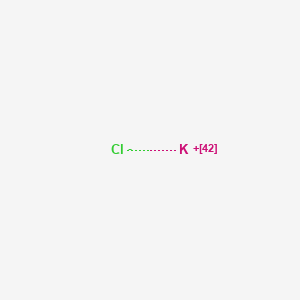

Potassium chloride K-42

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium chloride K-42 is a radioactive isotope of potassium chloride. Potassium chloride is a metal halide salt composed of potassium and chlorine. It is odorless and has a white or colorless vitreous crystal appearance. The solid dissolves readily in water, and its solutions have a salt-like taste . This compound is used in various scientific applications due to its radioactive properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium chloride can be prepared by the protolytic and gas-exclusion reaction of hydrochloric acid with potassium carbonate. The reaction is as follows:

2HCl(aq)+K2CO3(s)→2KCl(aq)+CO2(g)+H2O(l)

In this method, hydrochloric acid is added to potassium carbonate in small portions while heating the solution to the boiling point to exclude dissolved carbon dioxide .

Industrial Production Methods

Potassium chloride is primarily extracted from sylvinite, a mineral mixture of sodium chloride and potassium chloride. The extraction process involves fractional crystallization or flotation. In fractional crystallization, materials are refined based on differences in solubility. In the flotation process, air bubbles are injected into a flotation cell containing potassium chloride crystals covered by surface-active materials. These air bubbles attach to the potassium chloride crystals, generating a foam that is mechanically separated .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium chloride undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Potassium chloride can be involved in redox reactions where it acts as a source of potassium ions.

Substitution Reactions: Potassium chloride can participate in substitution reactions where the chloride ion is replaced by another anion.

Common Reagents and Conditions

Common reagents used in reactions with potassium chloride include hydrochloric acid, sodium perchlorate, and calcium chloride. The conditions for these reactions typically involve heating and the use of solvents like water .

Major Products Formed

The major products formed from reactions involving potassium chloride include potassium hydroxide, chlorine gas, and various potassium salts .

Applications De Recherche Scientifique

Potassium chloride K-42 has several scientific research applications:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in biological studies to trace potassium ion movement within cells.

Medicine: Utilized in medical diagnostics and treatments, particularly in studies involving potassium ion channels.

Industry: Applied in the production of fertilizers, where it serves as a source of potassium for plant growth.

Mécanisme D'action

Potassium chloride exerts its effects primarily through the potassium ion (K+). The potassium ion is the principal intracellular cation in most body tissues and is essential for various physiological processes. It plays a crucial role in maintaining cellular osmotic balance, nerve impulse transmission, and muscle contraction. The mechanism of action involves the movement of potassium ions across cell membranes, which is regulated by potassium channels and transporters .

Comparaison Avec Des Composés Similaires

Similar Compounds

Potassium Sulfate (K2SO4): Used as a fertilizer, similar to potassium chloride, but does not affect the chloride-sensitive crops.

Potassium Nitrate (KNO3): Another potassium-based fertilizer that also provides nitrogen.

Sodium Chloride (NaCl): Common table salt, similar in structure but contains sodium instead of potassium.

Uniqueness

Potassium chloride is unique due to its high solubility in water and its ability to provide both potassium and chloride ions. This makes it particularly useful in applications where both ions are required, such as in fertilizers and medical treatments .

Propriétés

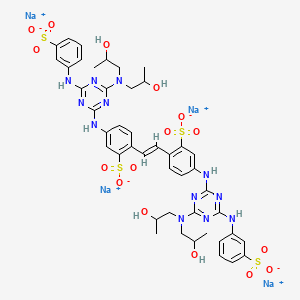

Numéro CAS |

24359-76-0 |

|---|---|

Formule moléculaire |

ClK |

Poids moléculaire |

77.41 g/mol |

Nom IUPAC |

potassium-42(1+);chloride |

InChI |

InChI=1S/ClH.K/h1H;/q;+1/p-1/i;1+3 |

Clé InChI |

WCUXLLCKKVVCTQ-GJNDDOAHSA-M |

SMILES isomérique |

[Cl-].[42K+] |

SMILES canonique |

[Cl-].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)